2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid
Overview
Description
“2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid” is a chemical compound with the CAS Number: 1040340-53-1 . It has a molecular weight of 299.35 . The IUPAC name for this compound is 2-methyl-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H17NO5S/c1-9-4-5-11(7-12(9)13(15)16)20(17,18)14-8-10-3-2-6-19-10/h4-5,7,10,14H,2-3,6,8H2,1H3,(H,15,16)
. This code represents the molecular structure of the compound.
Scientific Research Applications
Plant Stress Tolerance
2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid, due to its benzoic acid component, may be relevant in the context of plant biology. A study on benzoic acid and its derivatives found that they can induce multiple stress tolerance in plants such as beans and tomatoes. These compounds were effective in conferring tolerance to heat, drought, and chilling stress, similar to salicylic and acetylsalicylic acids, with benzoic acid being effective at lower concentrations (Senaratna et al., 2004).
Quantum Mechanical and Molecular Docking Studies
In another study, a compound similar to this compound was synthesized and analyzed using quantum mechanical and molecular docking studies. This study focused on a Schiff base compound derived from salicylic acid and sulfadiazine, showing that it had properties suggestive of anti-infective applications (Elangovan et al., 2021).
Corrosion Inhibition
Another relevant area of research involves the use of benzoic acid derivatives in corrosion inhibition. A study on 1,3,4-oxadiazole derivatives, which share structural similarities with this compound, found that these compounds can act as corrosion inhibitors for mild steel in sulfuric acid (Ammal et al., 2018).
Photophysical Characterization
In the field of photophysics, research on Zinpyr family sensors, which include benzoic acid derivatives, revealed their potential in biological imaging applications. These compounds exhibited selectivity for Zn(II) ions and showed promising results in confocal microscopy studies for in vivo applications (Nolan et al., 2006).
Spectrophotometric Determination
A study on 2-(2-thiazolylazo)-4-methyl-5-(sulfomethylamino)benzoic acid (a derivative with some structural similarity to this compound) found its application in the spectrophotometric determination of cobalt. This derivative showed high sensitivity and selectivity for cobalt determination in certain applications (Wada et al., 1982).
Safety and Hazards
The safety information for “2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes represent various hazards and precautions associated with the compound.
Properties
IUPAC Name |
2-methyl-5-(oxolan-2-ylmethylsulfamoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-9-4-5-11(7-12(9)13(15)16)20(17,18)14-8-10-3-2-6-19-10/h4-5,7,10,14H,2-3,6,8H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHFMNKPQILWIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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